molecular formula C6H9IN4 B1589546 6-Ethyl-5-iodopyrimidine-2,4-diamine CAS No. 514854-13-8

6-Ethyl-5-iodopyrimidine-2,4-diamine

Cat. No.: B1589546
CAS No.: 514854-13-8
M. Wt: 264.07 g/mol
InChI Key: USTNJKBQOYRJSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-iodopyrimidine-2,4-diamine typically involves the iodination of 6-ethylpyrimidine-2,4-diamine. . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-iodopyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a corresponding aminopyrimidine derivative .

Comparison with Similar Compounds

Biological Activity

6-Ethyl-5-iodopyrimidine-2,4-diamine (CAS No. 514854-13-8) is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a critical role in nucleotide synthesis and cellular proliferation, making it a target for therapeutic intervention in cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthetic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an ethyl group at the 6-position, an iodine atom at the 5-position, and amino groups at the 2 and 4 positions of the pyrimidine ring. Its molecular formula is C6H9IN4C_6H_9IN_4, with a molecular weight of approximately 238.07 g/mol .

The primary mechanism of action for this compound involves its interaction with DHFR. By inhibiting this enzyme, the compound disrupts the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair. This inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cells, such as those found in tumors or infected tissues .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The zone of inhibition was measured using standard methods against these pathogens .

Anticancer Potential

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have demonstrated that modifications to its structure can enhance its binding affinity to DHFR, thereby improving its efficacy as an anticancer agent. The compound's ability to inhibit DHFR activity suggests it could be developed further for cancer therapy .

Study on DHFR Inhibition

A study conducted on various pyrimidine derivatives found that this compound displayed strong inhibitory activity against DHFR with an IC50 value indicating effective binding at low concentrations. This study highlighted the importance of structural modifications in enhancing bioactivity .

Antimicrobial Evaluation

In another study assessing the antimicrobial properties of related compounds, this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a clear correlation between structural features and biological effectiveness .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (μM)Notes
DHFR InhibitionDihydrofolate Reductase<10Strong inhibitor; potential anticancer agent
AntibacterialE. coli20Effective against Gram-negative bacteria
AntibacterialS. aureus15Effective against Gram-positive bacteria
AntifungalA. niger>40Moderate antifungal activity

Properties

IUPAC Name

6-ethyl-5-iodopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTNJKBQOYRJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460259
Record name 6-Ethyl-5-iodopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514854-13-8
Record name 6-Ethyl-5-iodopyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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